molecular formula C8H8O3S2 B8414516 Methyl (2-formyl-3-thienylthio)acetate

Methyl (2-formyl-3-thienylthio)acetate

Cat. No.: B8414516
M. Wt: 216.3 g/mol
InChI Key: SFQLMVRKXBYQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-formyl-3-thienylthio)acetate is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a formyl group at the 2-position and a thioacetate moiety at the 3-position. Its molecular formula is C₈H₇O₃S₂, with a molecular weight of 223.27 g/mol. The compound’s structure combines reactive functional groups (formyl and thioester), making it a versatile intermediate in organic synthesis, particularly for constructing sulfur-rich pharmacophores or ligands in coordination chemistry.

Properties

Molecular Formula

C8H8O3S2

Molecular Weight

216.3 g/mol

IUPAC Name

methyl 2-(2-formylthiophen-3-yl)sulfanylacetate

InChI

InChI=1S/C8H8O3S2/c1-11-8(10)5-13-6-2-3-12-7(6)4-9/h2-4H,5H2,1H3

InChI Key

SFQLMVRKXBYQQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(SC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of Methyl (2-formyl-3-thienylthio)acetate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Safety/Handling
This compound C₈H₇O₃S₂ 223.27 Formyl, thioester, thiophene Intermediate in heterocyclic synthesis; potential use in drug discovery Limited data; assume standard thioester precautions (avoid inhalation/skin contact)
Methyl 2-thienylacetate C₇H₈O₂S 156.20 Thiophene, ester Synthetic precursor for pharmaceuticals and agrochemicals Avoid inhalation; skin/eye irritation possible
S-(2-Methyl-3-furyl) Thioacetate C₇H₈O₂S 156.20 Furan, thioester Flavoring agent (e.g., meat-like aroma); research in food chemistry >96% purity; handle with gloves in ventilated areas
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₈N₂O₃S₂ 314.42 Pyrimidine, thietane, thioether Antimicrobial research; synthetic intermediate for heterocyclic derivatives No direct safety data; assume toxicity similar to thioethers

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